Cyclopentyl methyl ether

Catalog No.
S794686
CAS No.
5614-37-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl methyl ether

CAS Number

5614-37-9

Product Name

Cyclopentyl methyl ether

IUPAC Name

methoxycyclopentane

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

SKTCDJAMAYNROS-UHFFFAOYSA-N

SMILES

COC1CCCC1

Canonical SMILES

COC1CCCC1

Green Solvent for Organic Synthesis:

CPME has gained significant attention as a promising and eco-friendly alternative to traditional solvents commonly used in organic synthesis []. Its advantages include:

  • Low toxicity: Compared to many conventional solvents, CPME exhibits lower acute and subchronic toxicity, with minimal mutagenic and skin sensitization potential [].
  • Biodegradability: CPME readily undergoes biodegradation, minimizing environmental impact [].
  • Wide applicability: CPME functions effectively in various reactions, including Grignard reactions, Suzuki coupling, Buchwald amination, metal reductions, and reactions involving strong bases and Lewis acids [].
  • Easy separation and recovery: Due to its high hydrophobicity, CPME easily separates from water, facilitating its recovery and reducing solvent emissions [].

Potential in Biotechnology and Biorefineries:

Beyond organic synthesis, research explores CPME's potential in biotechnology and biorefineries due to its:

  • Compatibility with biological systems: CPME shows promise as a solvent or co-solvent in biotransformations, exhibiting minimal harm to enzymes and microorganisms [].
  • Applicability in biorefinery processes: Its suitability for furan synthesis and as an extractive agent in liquid-liquid separations makes it valuable in biorefineries focused on converting biomass into biofuels and other bio-based products [].

Cyclopentyl methyl ether, also known as methoxycyclopentane, is a hydrophobic ether solvent characterized by its high boiling point of 106 °C (223 °F) and low tendency to form peroxides. This compound is recognized for its stability under both acidic and basic conditions, making it suitable for various

  • Flammability: Flammable liquid with a flash point of 36 °C (97 °F) [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with standard laboratory precautions for organic solvents, including proper ventilation, gloves, and eye protection [].
  • Environmental Impact: Considered a greener alternative to traditional ethers due to lower vapor pressure and easier waste disposal [].
, particularly as a solvent. It facilitates:

  • Nucleophilic substitutions involving alcohols and amines.
  • Lewis acid-mediated reactions, such as the Beckmann rearrangement and Friedel-Crafts reactions.
  • Reactions with organometallic reagents, including Claisen condensation and Grignard reactions.
  • Oxidation and reduction processes.
  • Azeotropic removal of water during acetalization reactions .

The compound's resistance to peroxide formation is notable, allowing it to be used safely in radical reactions without significant risks associated with peroxide accumulation .

Cyclopentyl methyl ether can be synthesized through two primary methods:

  • Methylation of cyclopentanol: This method involves the direct methylation of cyclopentanol, leading to the formation of cyclopentyl methyl ether.
  • Addition of methanol to cyclopentene: This more sustainable approach avoids the generation of by-products and utilizes cyclopentene derived from renewable sources .

Both methods highlight the versatility and eco-friendliness of synthesizing cyclopentyl methyl ether.

Cyclopentyl methyl ether serves various roles in organic synthesis:

  • As a solvent for organic reactions, including extractions, polymerizations, and crystallizations.
  • In the production of fine chemicals due to its favorable physical properties.
  • As an eco-friendly alternative in processes that traditionally rely on more hazardous solvents .

Its low solubility in water (0.3 g/100 g) makes it particularly useful in aqueous phases where minimal contamination is desired.

Research indicates that cyclopentyl methyl ether exhibits high stability toward both Brønsted and Lewis acids, allowing it to be employed safely in diverse chemical environments. It remains stable against strong bases and nucleophilic reagents, outperforming other ethers like tetrahydrofuran in terms of resistance to degradation during reactions involving organolithium compounds . Studies have also shown that cyclopentyl methyl ether can be used effectively in radical addition reactions without significant side reactions or by-products .

Cyclopentyl methyl ether shares similarities with several other ether solvents but possesses unique characteristics that distinguish it:

CompoundBoiling Point (°C)HydrophobicityPeroxide Formation ResistanceUnique Features
Cyclopentyl Methyl Ether106HighHighAzeotropic behavior with water
Tetrahydrofuran66LowModerateCommonly used but prone to peroxide formation
Dioxane101ModerateLowMore polar than cyclopentyl methyl ether
2-Methyltetrahydrofuran80.2ModerateModerateSimilar applications but higher risk for peroxides
Methyl Tert-Butyl Ether55HighLowHigh volatility; environmental concerns

Cyclopentyl methyl ether's unique combination of high boiling point, low solubility in water, and resistance to peroxide formation makes it particularly advantageous for use in organic synthesis compared to other ethers .

Physical Description

Liquid

XLogP3

1.3

UNII

4067E5GBKB

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (64.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5614-37-9

Wikipedia

Cyclopentyl methyl ether

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclopentane, methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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